Product packaging for 3-Bromo-4-chloro-5-methoxyaniline(Cat. No.:CAS No. 940948-33-4)

3-Bromo-4-chloro-5-methoxyaniline

Cat. No.: B3179183
CAS No.: 940948-33-4
M. Wt: 236.49 g/mol
InChI Key: UTFANKZLVTVWQX-UHFFFAOYSA-N
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Description

General Overview of Aromatic Amines in Contemporary Chemical Research

Aromatic amines, also known as arylamines, are a class of organic compounds defined by the presence of an amine group (-NH2) bonded to an aromatic ring. ontosight.ai Aniline (B41778), the simplest aromatic amine, serves as a fundamental building block in the synthesis of countless more complex molecules. numberanalytics.com The reactivity of aromatic amines is a key aspect of their utility. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, influencing the ring's reactivity towards electrophilic substitution and also affecting the basicity of the amine itself. youtube.comwikipedia.org This electronic interplay makes them highly valuable intermediates in the synthesis of a diverse range of products, including dyes, pigments, polymers, and a significant portion of pharmaceuticals. numberanalytics.comyoutube.comwikipedia.org

Importance of Halogenated and Methoxy-Substituted Aniline Derivatives

The strategic placement of substituents on the aniline ring allows for the fine-tuning of its chemical and physical properties. Halogenated and methoxy-substituted anilines are particularly significant in this regard.

Halogenated anilines are aniline derivatives where one or more hydrogen atoms on the aromatic ring have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). The introduction of a halogen atom can significantly alter the electron density of the aromatic ring through inductive and resonance effects. Halogens are electron-withdrawing through the inductive effect, which can decrease the basicity of the aniline and influence the regioselectivity of further reactions. acs.org This modification is crucial in the synthesis of agrochemicals, pharmaceuticals, and functional materials. acs.orgrsc.org For instance, the presence of a chlorine atom can enhance the metabolic stability of a drug molecule. nih.gov

Methoxy-substituted anilines , also known as anisidines, contain a methoxy (B1213986) group (-OCH3) on the aromatic ring. nih.gov The methoxy group is an electron-donating group through resonance, which can increase the electron density of the ring and influence its reactivity. quora.comstackexchange.com This property is often exploited in the synthesis of dyes and pharmaceuticals. nih.gov The position of the methoxy group (ortho, meta, or para) relative to the amino group has a profound impact on the basicity and reactivity of the aniline derivative due to a combination of resonance and inductive effects. quora.comstackexchange.com

Position of 3-Bromo-4-chloro-5-methoxyaniline within the Landscape of Aromatic Amine Chemistry

This compound is a polysubstituted aniline that embodies the principles of property modulation through substitution. Its structure incorporates a bromine atom, a chlorine atom, and a methoxy group on the aniline framework. This unique combination of a strong electron-withdrawing halogen (bromine), a moderately electron-withdrawing halogen (chlorine), and an electron-donating methoxy group creates a complex electronic environment on the aromatic ring.

This specific substitution pattern makes this compound a valuable intermediate in organic synthesis. The presence of multiple, distinct functional groups offers a range of potential reaction sites for further chemical transformations. Researchers can selectively target these groups to construct more complex molecules with desired properties, potentially for applications in medicinal chemistry and materials science. The interplay of the electronic effects of the bromo, chloro, and methoxy substituents dictates the reactivity and regioselectivity of reactions involving this compound, making it a subject of interest for synthetic chemists.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound nih.gov
Molecular FormulaC7H7BrClNO nih.gov
Molecular Weight236.49 g/mol nih.gov
CAS Number940948-33-4 nih.gov
Physical FormSolid sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrClNO B3179183 3-Bromo-4-chloro-5-methoxyaniline CAS No. 940948-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-chloro-5-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFANKZLVTVWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285925
Record name 3-Bromo-4-chloro-5-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940948-33-4
Record name 3-Bromo-4-chloro-5-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940948-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloro-5-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Chloro 5 Methoxyaniline

Electrophilic Aromatic Substitution Reactions on 3-Bromo-4-chloro-5-methoxyaniline

The benzene (B151609) ring of this compound is rendered electron-rich by the presence of the amino (-NH2) and methoxy (B1213986) (-OCH3) groups, making it susceptible to electrophilic attack. However, the reactivity and regioselectivity of these reactions are intricately governed by the interplay of the directing effects of all four substituents.

Directing Effects of Halogen and Methoxy Substituents on Aromatic Rings

The outcome of electrophilic aromatic substitution is dictated by the electronic properties of the substituents already present on the aromatic ring. These groups can be broadly classified as activating or deactivating, and as ortho-, para- or meta-directors.

Amino (-NH2) and Methoxy (-OCH3) Groups: Both the amino and methoxy groups are potent activating groups. byjus.com They possess lone pairs of electrons on the nitrogen and oxygen atoms, respectively, which can be delocalized into the benzene ring through resonance (π-donation). libretexts.orglibretexts.org This donation of electron density significantly increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions, thereby accelerating the rate of electrophilic substitution. byjus.comlibretexts.org This makes them strong ortho-, para-directors. libretexts.orglibretexts.org

Halogen (Bromo -Br and Chloro -Cl) Substituents: Halogens present a more nuanced case, exhibiting dual electronic effects. libretexts.org Inductively, due to their high electronegativity, they withdraw electron density from the ring through the sigma bond, which deactivates the ring towards electrophilic attack. khanacademy.orgmasterorganicchemistry.com However, they also possess lone pairs that can be donated to the ring via resonance, a π-donating effect. libretexts.orgmasterorganicchemistry.com Although this resonance effect is weaker than their inductive effect, it is sufficient to direct incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.com Therefore, halogens are considered deactivating, yet ortho-, para-directing groups. libretexts.orgmasterorganicchemistry.com The order of reactivity for halobenzenes towards electrophilic substitution generally follows the order of electronegativity, with fluoro-substituted rings being the most reactive and iodo-substituted rings being the least. libretexts.org

Regioselectivity in Electrophilic Substitution Processes

In this compound, the positions available for electrophilic substitution are C2 and C6. The directing effects of the existing substituents determine which of these positions is more favorable for attack.

The powerful activating and ortho-, para-directing effects of the amino and methoxy groups strongly favor substitution at the positions ortho and para to them. The amino group at C1 directs towards C2, C6, and C4. The methoxy group at C5 directs towards C4, C6, and C2. The bromo group at C3 directs towards C2, C4, and C6, while the chloro group at C4 directs towards C3 and C5.

Considering the positions available for substitution (C2 and C6), the directing effects can be summarized as follows:

SubstituentPositionDirecting Influence towards C2Directing Influence towards C6
-NH2C1OrthoOrtho
-BrC3OrthoPara
-ClC4MetaOrtho
-OCH3C5ParaOrtho

The strong ortho-directing influence of both the amino and methoxy groups, coupled with the ortho-directing effect of the chloro group and the para-directing effect of the bromo group, leads to a strong activation of the C6 position. Conversely, the C2 position is influenced by the ortho-directing effects of the amino and bromo groups and the para-directing effect of the methoxy group, but also the meta-directing (and thus deactivating for this position) influence of the chloro group. The cumulative effect of these directing influences suggests that electrophilic substitution will preferentially occur at the C6 position. Regioselective aromatic electrophilic substitution can often be challenging in polysubstituted systems. beilstein-journals.org

Nucleophilic Aromatic Substitution Reactions Involving the Haloaniline Moiety

While the electron-rich nature of the aniline (B41778) ring generally disfavors nucleophilic aromatic substitution (SNAr), the presence of electron-withdrawing halogen substituents can, under certain conditions, facilitate such reactions. For SNAr to occur, the aromatic ring must be substituted with strong electron-withdrawing groups, and there must be a good leaving group (typically a halide).

In the case of this compound, the bromo and chloro atoms are potential leaving groups. However, the simultaneous presence of the strongly electron-donating amino and methoxy groups counteracts the electron-withdrawing inductive effects of the halogens. This high electron density on the ring makes it less susceptible to attack by nucleophiles. Therefore, nucleophilic aromatic substitution on this compound is generally not a favored reaction pathway under standard SNAr conditions.

Cross-Coupling Reactions Utilizing the Halogenated Aniline Framework

The halogen atoms on this compound provide valuable handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling and Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Both the bromo and chloro substituents on this compound can potentially participate in Suzuki-Miyaura coupling. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. This difference in reactivity can sometimes be exploited to achieve selective coupling at the more reactive site (in this case, the C-Br bond) while leaving the less reactive site (C-Cl) intact. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to control the chemoselectivity of the coupling reaction.

A general representation of a Suzuki-Miyaura coupling involving this compound is shown below:

Suzuki-Miyaura coupling of this compound

Where R-B(OH)2 represents an organoboronic acid and the coupling can occur selectively at the C-Br or C-Cl position depending on the reaction conditions.

Other Transition-Metal Catalyzed Coupling Methodologies

Beyond the Suzuki-Miyaura coupling, the halogenated framework of this compound is amenable to a variety of other transition-metal-catalyzed cross-coupling reactions. These methodologies offer alternative routes to functionalize the aromatic ring. Some of these include:

Stille Coupling: This reaction couples the organic halide with an organostannane reagent, catalyzed by palladium.

Hiyama Coupling: This involves the coupling of an organosilane with an organic halide, typically activated by a fluoride (B91410) source and catalyzed by palladium.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) to couple with the organic halide, often catalyzed by nickel or palladium.

The choice of coupling methodology depends on the desired transformation, the functional group tolerance of the substrates, and the availability of the requisite organometallic reagents.

Oxidation Pathways and Derived Product Formation

The reactivity of the aniline moiety in this compound makes it susceptible to oxidation, a common transformation for aromatic amines. The specific products formed are highly dependent on the nature of the oxidizing agent and the reaction conditions. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on other substituted anilines.

One significant oxidation pathway for primary aromatic amines is the conversion to nitroso compounds. This transformation can be achieved using various oxidizing agents. For instance, Caro's acid (peroxymonosulfuric acid) and peroxybenzoic acid are known to oxidize substituted anilines to their corresponding nitroso derivatives. Hydrogen peroxide, in the presence of a suitable catalyst such as peroxotungstophosphate or a molybdenum-based catalyst, is also an effective system for this oxidation. nih.gov The oxidation of a range of substituted anilines, including those with chloro, bromo, and methoxy substituents, to nitrosobenzenes has been reported. nih.gov Given this, it is plausible that this compound would react under similar conditions to yield 1-bromo-2-chloro-3-methoxy-5-nitrosobenzene.

Another common oxidation product of anilines is the corresponding azo compound, formed by the coupling of two aniline molecules. This transformation is often observed under milder oxidizing conditions. For example, the formation of azo derivatives from various substituted anilines has been documented. ekb.eg The reaction typically involves the formation of a diazonium salt intermediate, which then couples with another electron-rich aromatic ring. Primary aromatic amines are key starting materials for the production of azo dyes through this pathway. wikipedia.org

The table below summarizes potential oxidation reactions of this compound based on known transformations of other substituted anilines.

Oxidizing Agent/SystemProbable Product ClassExample Product from this compound
Caro's Acid (H₂SO₅)Nitroso Compound1-Bromo-2-chloro-3-methoxy-5-nitrosobenzene
Hydrogen Peroxide (H₂O₂) with catalystNitroso Compound1-Bromo-2-chloro-3-methoxy-5-nitrosobenzene
Mild Oxidizing ConditionsAzo CompoundBis(3-bromo-4-chloro-5-methoxyphenyl)diazene

It is important to note that the presence of three different substituents on the aromatic ring of this compound (bromo, chloro, and methoxy groups) will influence the reactivity of the molecule and the stability of the resulting products. The interplay of the electronic effects of these groups can affect the electron density of the aromatic ring and the amino group, thereby modulating the susceptibility to oxidation and potentially influencing the regioselectivity of coupling reactions.

Acid-Base Chemistry and Protonation Behavior of the Aniline Moiety

The aniline moiety of this compound possesses basic properties due to the lone pair of electrons on the nitrogen atom. This allows the amino group to accept a proton (H⁺), forming the corresponding anilinium ion. The basicity of an aniline is quantified by the pKa of its conjugate acid, the anilinium ion. The position of this equilibrium is significantly influenced by the nature of the substituents on the aromatic ring.

The substituents on the benzene ring of this compound—a bromine atom, a chlorine atom, and a methoxy group—exert electronic effects that modulate the basicity of the amino group. Both bromine and chlorine are electron-withdrawing groups due to their electronegativity (inductive effect), which outweighs their electron-donating resonance effect. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making the lone pair less available for protonation and thus decreasing the basicity of the aniline. Consequently, the pKa of the corresponding anilinium ion is lowered compared to unsubstituted aniline.

The primary site of protonation for anilines in aqueous media is the amino group, leading to the formation of an N-protonated species. researchgate.net While protonation of the aromatic ring is possible, it is generally less favorable. researchgate.net For hydrophobic anilines, protonation with simple mineral acids to form water-soluble salts can be challenging. reddit.com

The table below illustrates the expected influence of the substituents of this compound on its basicity relative to aniline.

SubstituentPositionElectronic EffectExpected Impact on Basicity
Bromo3Electron-withdrawing (Inductive > Resonance)Decrease
Chloro4Electron-withdrawing (Inductive > Resonance)Decrease
Methoxy5Electron-donating (Resonance)Increase

Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy (FT-IR, FT-Raman) of Halo- and Methoxy-Anilines

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is fundamental in identifying the functional groups and probing the vibrational modes of a molecule. For 3-Bromo-4-chloro-5-methoxyaniline, the spectra would be complex due to the various substituents on the aniline (B41778) ring.

A complete assignment of the 3N-6 fundamental vibrational modes of this compound would require a combination of experimental data and theoretical calculations, often using Density Functional Theory (DFT). Key vibrational modes anticipated for this molecule would include:

N-H Vibrations: The amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The N-H scissoring, wagging, and twisting modes would appear at lower frequencies.

C-H Vibrations: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while in-plane and out-of-plane bending vibrations would be observed at lower wavenumbers. The methoxy (B1213986) group (-OCH₃) would also show characteristic C-H stretching and bending modes.

C-N, C-O, C-Br, and C-Cl Vibrations: The stretching vibrations of these bonds are crucial for confirming the molecular structure and would appear in the fingerprint region of the spectrum.

Ring Vibrations: The benzene (B151609) ring itself has a set of characteristic stretching and deformation modes.

Without experimental data, a definitive data table of vibrational frequencies cannot be compiled.

The analysis of vibrational modes would reveal the coupling between different atomic motions. The intensities of the FT-IR and Raman bands are governed by the change in dipole moment and polarizability during the vibration, respectively. The presence of the electronegative bromine and chlorine atoms, along with the electron-donating methoxy and amino groups, would significantly influence the electronic distribution and thus the intensities of the vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is an indispensable tool for elucidating the carbon skeleton and the environment of protons within a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methoxy protons. The chemical shifts (δ) would be influenced by the electronic effects of the substituents. The two aromatic protons are in different chemical environments and would likely appear as distinct singlets or doublets with very small coupling constants. The methoxy group protons would appear as a sharp singlet, and the amino group protons as a broad singlet.

A hypothetical ¹H NMR data table is presented below for illustrative purposes, as experimental data is not available.

Proton Expected Chemical Shift (ppm) Multiplicity
Aromatic-H6.5 - 7.5s, d
-NH₂3.5 - 5.0br s
-OCH₃3.8 - 4.0s
s = singlet, d = doublet, br s = broad singlet. The exact chemical shifts would depend on the solvent used.

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

The ¹³C NMR spectrum would provide information on each unique carbon atom in this compound. The spectrum would show seven distinct signals corresponding to the six aromatic carbons and the one methoxy carbon. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents (Br, Cl, OCH₃, and NH₂), with carbons directly bonded to electronegative atoms appearing at lower fields.

A hypothetical ¹³C NMR data table is provided below for illustrative purposes.

Carbon Expected Chemical Shift (ppm)
C-NH₂140 - 150
C-Br110 - 120
C-Cl120 - 130
C-OCH₃150 - 160
Aromatic C-H100 - 115
Aromatic C (quaternary)125 - 145
-OCH₃55 - 65
The exact chemical shifts would depend on the solvent used.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The aniline chromophore and the various substituents would influence the position and intensity of these absorption maxima (λ_max). The presence of the auxochromic amino and methoxy groups, along with the halogens, would likely cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

Further research is required to obtain and analyze the experimental spectra to provide a definitive and detailed characterization of this compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique for the structural elucidation of "this compound." This method provides essential information for confirming the molecular mass of the compound and offers valuable insights into its fragmentation patterns under electron ionization, which aids in verifying its molecular structure.

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion region and a series of fragment ions that are characteristic of its substituted aromatic structure. The molecular weight of this compound is 236.49 g/mol . nih.gov

Molecular Ion Peak

Due to the presence of two halogen isotopes with significant natural abundance, bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak of this compound will appear as a cluster of peaks. The isotopic distribution of these halogens results in a characteristic pattern for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ peaks. docbrown.info The relative intensities of these peaks are determined by the natural abundance of the isotopes.

Major Fragmentation Pathways

The fragmentation of the molecular ion of this compound is anticipated to proceed through several key pathways, primarily involving the substituents on the aniline ring.

A primary and highly probable fragmentation route involves the loss of a methyl radical (•CH₃) from the methoxy group. This cleavage is a common fragmentation pathway for aryl methyl ethers. jove.com The resulting fragment ion would have a mass-to-charge ratio (m/z) of 221 (for the species containing ⁷⁹Br and ³⁵Cl).

Subsequent to the initial loss of the methyl group, the resulting ion can undergo further fragmentation. A likely next step is the elimination of a molecule of carbon monoxide (CO), a characteristic fragmentation of cyclic ketones and phenols, which can be formed via rearrangement. This would lead to a fragment ion with an m/z of 193 (for the species containing ⁷⁹Br and ³⁵Cl).

Other potential fragmentation pathways could involve the cleavage of the C-Br or C-Cl bonds, although the loss of the entire halogen atom is generally less favored than the loss of smaller, more stable neutral fragments in such aromatic systems.

A summary of the predicted significant fragment ions in the mass spectrum of this compound is presented in the data table below.

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (for ⁷⁹Br, ³⁵Cl) Proposed Fragment Ion Fragmentation Pathway
236 [C₇H₇⁷⁹Br³⁵ClNO]⁺ Molecular Ion
221 [C₆H₄⁷⁹Br³⁵ClNO]⁺ Loss of •CH₃ from the methoxy group
193 [C₅H₄⁷⁹Br³⁵ClN]⁺ Loss of CO from the [M-CH₃]⁺ ion
114 [C₅H₄³⁵ClN]⁺ Loss of •Br from the [M-CH₃-CO]⁺ ion
79 [C₅H₄N]⁺ Loss of •Cl and •Br from the aromatic ring

It is important to note that the actual mass spectrum may exhibit additional peaks corresponding to other fragmentation pathways and rearrangements, and the relative intensities of the peaks will depend on the ionization conditions.

Computational Chemistry and Theoretical Investigations of Substituted Anilines

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic and structural properties of aniline (B41778) derivatives. researchgate.netnih.gov It offers a balance between computational cost and accuracy, making it suitable for studying relatively complex molecules. DFT calculations can predict various molecular properties, including optimized geometries, frontier molecular orbital energies, and electrostatic potential distributions.

For 3-Bromo-4-chloro-5-methoxyaniline, the substituents (Br, Cl, and OCH3) introduce steric and electronic effects that modify the geometry. The bulky bromine and chlorine atoms, along with the methoxy (B1213986) group, can interact with the amino group and adjacent ring hydrogens, potentially altering the C-N bond length and the pyramidalization at the nitrogen atom. DFT optimization studies on halogenated anilines have shown that substituent addition significantly impacts structural characteristics. mdpi.combohrium.com The precise bond lengths and angles for this compound would be determined by a balance of these electronic and steric factors.

Table 1: Representative Optimized Geometrical Parameters for Substituted Anilines (Theoretical Data) Note: This table presents typical data for substituted anilines to illustrate expected values. Specific values for this compound would require a dedicated DFT calculation.

ParameterAniline4-Bromoaniline mdpi.com2,5-Dichloroaniline bohrium.com
C-N Bond Length (Å)~1.40~1.40~1.41
C-Br Bond Length (Å)N/A~1.91N/A
C-Cl Bond Length (Å)N/AN/A~1.74
Amino Group Pyramidalization Angle (°)~38° researchgate.netVariesVaries

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. nih.gov

In this compound, the substituents have competing effects on the frontier orbitals. The amino (-NH2) and methoxy (-OCH3) groups are strong electron-donating groups, which tend to raise the energy of the HOMO. rsc.org Conversely, the bromine and chlorine atoms are electron-withdrawing groups that lower the energy of both the HOMO and LUMO. The interplay of these effects determines the final orbital energies and the HOMO-LUMO gap. rsc.org Studies on other halogenated anilines confirm that substituents modulate the energy gap significantly. bohrium.com The HOMO is generally localized over the aniline ring and the amino nitrogen, while the LUMO is typically distributed across the aromatic system.

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors for Substituted Anilines Note: Values are illustrative and derived from studies on analogous compounds. All units are in electron volts (eV).

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE)
Aniline-5.40-0.604.80
4-Bromoaniline mdpi.com-7.27-3.174.10
2,5-Dichloroaniline bohrium.com-6.89-1.125.77

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. mdpi.comnih.gov The MEP illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net

Quantum Chemical Descriptors and Reactivity Predictions

Beyond FMO analysis, a range of quantum chemical descriptors derived from DFT calculations can quantify a molecule's reactivity. These descriptors provide a more detailed picture of both global and local reactivity.

Hardness (η) ≈ (ELUMO – EHOMO) / 2

Softness (S) ≈ 2 / (ELUMO – EHOMO)

A large HOMO-LUMO gap corresponds to a hard molecule, signifying lower reactivity, whereas a small gap indicates a soft molecule with higher reactivity. acs.org Based on the expected electronic effects of the substituents in this compound, the combination of donating and withdrawing groups would result in intermediate values of hardness and softness compared to simpler anilines.

Table 3: Calculated Global Reactivity Descriptors for Representative Anilines Note: These values are calculated from the data in Table 2.

CompoundHardness (η) (eV)Softness (S) (eV-1)
Aniline2.400.42
4-Bromoaniline mdpi.com2.050.49
2,5-Dichloroaniline bohrium.com2.890.35

While global descriptors describe the molecule as a whole, local reactivity descriptors like the Fukui function identify which specific atoms within the molecule are most reactive. acs.orgnih.gov The Fukui function, f(r), measures the change in electron density at a particular point when an electron is added to or removed from the system. faccts.de

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (where the molecule accepts an electron), indicating the most electrophilic sites.

f-(r): For electrophilic attack (where the molecule donates an electron), indicating the most nucleophilic sites. mdpi.com

f0(r): For radical attack.

For this compound, the f- values would be largest on the aromatic carbon atoms ortho and para to the powerful activating amino group. However, since the para position is blocked by chlorine, the highest reactivity towards electrophiles would be predicted at the C2 and C6 positions. The presence of the methoxy group at C5 further activates the ortho position (C6) and the para position (C2). The deactivating bromo and chloro substituents would have lower f- values. The f+ values, indicating sites for nucleophilic attack, would likely be highest on the carbon atoms bonded to the electronegative halogens (C3 and C4). acs.org

Natural Bond Orbital (NBO) Analysis and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, "chemist-friendly" picture of the electronic structure by transforming the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures, including bonds, lone pairs, and core orbitals. This analysis is particularly valuable for understanding charge delocalization, hyperconjugative interactions, and the electronic effects of substituents. researchgate.net

In substituted anilines, NBO analysis is crucial for quantifying the interaction between the nitrogen lone pair and the aromatic ring's π-system. The strength of these interactions is evaluated through second-order perturbation theory, which calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. nih.govwisc.edu For this compound, NBO analysis would elucidate the complex interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing halogen substituents (-Br and -Cl).

Key interactions that would be investigated include the delocalization of the nitrogen and oxygen lone pairs into the antibonding π* orbitals of the benzene (B151609) ring. These interactions stabilize the molecule and are fundamental to understanding its reactivity and electronic properties. The natural charges on each atom, also derived from NBO analysis, offer a more chemically intuitive representation of charge distribution than other methods like Mulliken charges, which can be less reliable. researchgate.net

Table 1: Key Donor-Acceptor Interactions for NBO Analysis of this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C-C) ringCalculated Valuen → π* (Hyperconjugation)
LP (1) Oπ* (C-C) ringCalculated Valuen → π* (Hyperconjugation)
π (C-C) ringπ* (C-C) ringCalculated Valueπ → π* (Resonance)
σ (C-H)σ* (C-C)Calculated Valueσ → σ* (Hyperconjugation)
Note: E(2) values are placeholders and would be determined from a specific DFT calculation.

Spectroscopic Property Simulations from First Principles

First-principles simulations, primarily using Density Functional Theory (DFT), allow for the accurate prediction of various spectroscopic properties, providing a powerful complement to experimental measurements.

Computational Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational analysis is used to calculate the frequencies and intensities of infrared (IR) and Raman active modes of a molecule. researchgate.net Methods like DFT (e.g., B3LYP functional) combined with a suitable basis set (e.g., 6-311++G(d,p)) can predict vibrational spectra with high accuracy. globalresearchonline.net Calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and other systematic errors. globalresearchonline.net

For this compound, a computational analysis would predict characteristic frequencies for its functional groups. Key vibrational modes would include:

N-H Stretching: The amino group typically shows symmetric and antisymmetric stretching vibrations. In aniline, these appear around 3408 cm⁻¹ and 3502 cm⁻¹, respectively. materialsciencejournal.org

C-N Stretching: This vibration is often coupled with other ring modes and is a key indicator of the bond strength between the amino group and the ring. materialsciencejournal.org

C-O Stretching: The methoxy group will have characteristic stretching frequencies.

Aromatic Ring Vibrations: These include C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes. researchgate.netmaterialsciencejournal.org

By comparing the calculated spectrum to an experimental one, each vibrational band can be confidently assigned to a specific molecular motion. globalresearchonline.net

Table 2: Illustrative Vibrational Frequency Comparison for Aniline (as a model)

Vibrational ModeCalculated Frequency (B3LYP/6-31G(d)) (cm⁻¹) materialsciencejournal.orgExperimental Frequency (cm⁻¹) materialsciencejournal.org
NH₂ Antisymmetric Stretch35023508
NH₂ Symmetric Stretch34083422
C-N Stretch12651282
Ring In-Plane Bend10371037
Ring In-Plane Bend972972
Note: This table uses aniline as a reference to demonstrate the typical agreement between calculated and experimental data.

Computational NMR Parameters

Ab initio and DFT calculations are routinely used to predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants. researchgate.netpsu.edu The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR chemical shifts.

Theoretical calculations for this compound would predict the ¹H and ¹³C chemical shifts. The predicted values are highly sensitive to the electronic environment of each nucleus. The electron-donating -NH₂ and -OCH₃ groups will generally increase electron density (shielding) at the ortho and para positions, while the electronegative -Br and -Cl atoms will decrease electron density (deshielding). The precise chemical shifts arise from the complex balance of these inductive and resonance effects. Comparing theoretical shifts with experimental data is a powerful tool for structure verification.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)Description
C1Calculated ValueCarbon attached to -NH₂
C2Calculated ValueAromatic CH
C3Calculated ValueCarbon attached to -Br
C4Calculated ValueCarbon attached to -Cl
C5Calculated ValueCarbon attached to -OCH₃
C6Calculated ValueAromatic CH
H (on C2)Calculated ValueAromatic proton
H (on C6)Calculated ValueAromatic proton
H (on NH₂)Calculated ValueAmine protons
H (on OCH₃)Calculated ValueMethyl protons
Note: Values are placeholders and would be determined from a specific GIAO-DFT calculation.

Electronic Excitation Energies and Oscillator Strengths

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. bohrium.comresearchgate.net It provides information about electronic transition energies (which correspond to absorption wavelengths in UV-Vis spectroscopy) and oscillator strengths (f), which relate to the intensity of the absorption bands.

The analysis of this compound would likely focus on transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other low-energy transitions. The HOMO is expected to have significant contributions from the electron-rich aniline and methoxy groups, while the LUMO will be distributed across the π* system of the aromatic ring. The combination of electron-donating and withdrawing groups can lower the HOMO-LUMO energy gap, often resulting in a red-shift (shift to longer wavelengths) of the primary absorption band compared to unsubstituted aniline.

Table 4: Illustrative TD-DFT Results for a Substituted Aniline

StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S1Calculated ValueCalculated ValueCalculated ValueHOMO → LUMO
S2Calculated ValueCalculated ValueCalculated ValueHOMO-1 → LUMO
S3Calculated ValueCalculated ValueCalculated ValueHOMO → LUMO+1
Note: Values are placeholders and would be determined from a specific TD-DFT calculation.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Organic molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics. bohrium.comrsc.org A key requirement for NLO activity is a molecular structure with strong intramolecular charge transfer (ICT), typically found in "push-pull" systems containing electron-donor and electron-acceptor groups connected by a π-conjugated bridge. bohrium.com

Substituted anilines are classic examples of such systems. mq.edu.au In this compound, the amino (-NH₂) and methoxy (-OCH₃) groups act as electron donors, pushing electron density into the aromatic ring. The electronegative bromine and chlorine atoms act as electron-withdrawing/modifying groups. This "push-pull" nature suggests that the molecule could exhibit NLO properties.

Computational methods like DFT and Møller-Plesset perturbation theory (MP2) are used to calculate key NLO parameters: bohrium.commq.edu.au

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary measure of a molecule's second-order NLO response. A large β value is desirable for NLO materials.

Studies on similar molecules show that substituents like methoxy groups can enhance NLO properties, while bromo groups can have a more variable effect. bohrium.commq.edu.au Theoretical calculations allow for the systematic investigation of these structure-property relationships to guide the design of new NLO materials. bohrium.com

Table 5: Calculated NLO Properties for a Representative Push-Pull Molecule (e.g., 4-Nitroaniline)

PropertyCalculated ValueUnits
Dipole Moment (μ)Calculated ValueDebye
Mean Polarizability (α)Calculated Valuea.u.
First Hyperpolarizability (β_tot)Calculated Valuea.u.
Note: Values are placeholders and would be determined from a specific NLO calculation. 4-Nitroaniline is often used as a benchmark in such studies. bohrium.com

Advanced Applications in Organic Synthesis and Materials Science

A Versatile Intermediate for Complex Organic Molecules

The distinct reactivity of the functional groups on 3-Bromo-4-chloro-5-methoxyaniline underpins its utility as a versatile synthetic intermediate. The presence of two different halogen atoms (bromine and chlorine) allows for selective cross-coupling reactions, while the amino and methoxy (B1213986) groups can be manipulated to introduce further molecular diversity. This multifunctionality is instrumental in the efficient synthesis of complex organic molecules.

Building Blocks for Diverse Heterocyclic Compounds

The aniline (B41778) moiety of this compound serves as a key precursor for the synthesis of a wide range of heterocyclic compounds. The amino group can participate in various cyclization reactions, such as condensation with dicarbonyl compounds to form substituted quinolines or reaction with appropriate reagents to yield indoles and other nitrogen-containing heterocycles. The halogen and methoxy substituents on the aniline ring are carried through these transformations, providing handles for further functionalization of the resulting heterocyclic systems. This approach is crucial for creating libraries of novel compounds for biological screening.

Precursors for Functionalized Aromatic Ethers

The methoxy group of this compound can be cleaved under specific conditions to yield a phenol, which can then be used to synthesize a variety of functionalized aromatic ethers through Williamson ether synthesis or other etherification methods. bldpharm.com The resulting aryl ethers are important structural motifs in many biologically active molecules and materials. Furthermore, the bromo and chloro substituents offer opportunities for subsequent modifications, enabling the creation of complex, polyfunctional aromatic ethers. bldpharm.com

Contributions to Medicinal Chemistry and Agrochemical Development (as Synthetic Precursors)

The structural features of this compound make it an attractive starting material for the development of new therapeutic agents and crop protection chemicals. bldpharm.com Its ability to serve as a scaffold for the introduction of various pharmacophores and toxophores is a key factor in its application in these fields.

Precursors for Kinase Inhibitors and Anti-cancer Analogues

In the field of medicinal chemistry, this compound is a valuable precursor for the synthesis of kinase inhibitors and other anti-cancer analogues. bldpharm.com Kinase inhibitors are a major class of targeted cancer therapeutics, and the development of new and more selective inhibitors is an ongoing area of research. The substituted aniline core of this compound can be elaborated into various heterocyclic systems known to interact with the ATP-binding site of kinases. For instance, it can be a starting point for quinazoline-based inhibitors. nih.gov The bromo and chloro substituents can be utilized to modulate the potency and selectivity of the final compounds through structure-activity relationship (SAR) studies. nih.gov

Recent research has focused on synthesizing novel bromophenol derivatives with potential anti-cancer properties. mdpi.com While not directly starting from this compound, these studies highlight the importance of the bromo- and methoxy-substituted aromatic core in designing compounds with cytotoxic activity against cancer cell lines. mdpi.com

Synthesis of Sulfanilamide-type Antibiotics

The aniline functional group of this compound makes it a suitable precursor for the synthesis of sulfanilamide-type antibiotics. acs.org The classical synthesis of sulfanilamides involves the reaction of an aniline with a sulfonyl chloride, followed by further transformations. The presence of the bromo, chloro, and methoxy groups on the aniline ring of this compound allows for the creation of novel sulfanilamide (B372717) analogues with potentially improved antibacterial activity or modified pharmacokinetic properties. The electron-withdrawing nature of the halogen substituents can influence the pKa of the resulting sulfonamide, which can be a critical factor for its biological activity.

Applications in Polymer Chemistry and Advanced Material Science

The unique electronic and structural properties of this compound also lend themselves to applications in polymer chemistry and materials science. chemicalbook.comintlab.org The presence of multiple reactive sites allows for its incorporation into polymer backbones or as a functional monomer to impart specific properties to the resulting materials.

The aromatic nature of the compound, combined with the presence of the methoxy group, can contribute to the thermal stability and optical properties of polymers. The halogen atoms can serve as sites for cross-linking or for post-polymerization modification, enabling the fine-tuning of material properties such as solubility, conductivity, and flame retardancy. These characteristics make it a candidate for the development of specialty polymers and advanced materials with tailored functionalities.

Precursors for Polyurethane and Related Polymeric Materials

Aniline and its derivatives are crucial intermediates in the production of polyurethanes, a versatile class of polymers with wide-ranging applications. wikipedia.orgbloomtechz.com The primary route involves the use of aniline as a precursor to methylene (B1212753) diphenyl diisocyanate (MDI), a key building block for polyurethane synthesis. bloomtechz.com The process typically begins with the reaction of aniline with formaldehyde (B43269) to produce methylenedianiline (MDA). bloomtechz.com Subsequently, MDA is treated with phosgene (B1210022) (phosgenation) to yield MDI. bloomtechz.com This diisocyanate is then reacted with a polyol in a condensation polymerization reaction to form the polyurethane polymer. l-i.co.uk

The properties of the final polyurethane material are significantly influenced by the structure of the isocyanate precursor. bloomtechz.com The use of substituted anilines, such as this compound, offers a pathway to introduce specific functionalities into the polymer backbone. The aromatic structure imparted by the aniline core contributes to the thermal stability and mechanical strength of MDI-based polyurethanes. bloomtechz.com

Halogenated compounds, including brominated and chlorinated anilines, are utilized in the synthesis of polymers with modified properties. For instance, fluorinated polyurethanes, synthesized from fluorinated alcohols and diisocyanates, exhibit unique characteristics. nih.gov While direct evidence for the large-scale use of this compound in polyurethane production is not prevalent in the reviewed literature, its structure suggests potential for creating specialized polymers. The presence of bromine and chlorine atoms could enhance fire retardancy, a critical property in many polyurethane applications. Furthermore, the methoxy group, along with the halogens, would modify the reactivity of the aniline precursor and the electronic properties of the resulting MDI, potentially influencing the polymerization kinetics and the final polymer's characteristics, such as chemical resistance and durability. bloomtechz.com The development of non-isocyanate routes for polyurethane synthesis is also an active area of research, aiming to replace toxic isocyanate precursors. eurekalert.org

Development of Functional Materials with Specific Optical or Electrical Properties

Halogenated anilines, including compounds like this compound, are valuable building blocks in materials science for the design of functional materials with tailored optical and electrical properties. acs.org The presence and nature of substituents on the aniline ring are critical for tuning these characteristics. rsc.org

The incorporation of halogen atoms (bromine, chlorine) into organic molecules is a key strategy in crystal engineering. nih.gov Halogen bonds, which are specific non-covalent interactions involving a halogen atom as an electrophilic region (a σ-hole), are more directional than hydrogen bonds. nih.gov This directionality allows for precise control over the self-assembly of molecules into well-defined supramolecular architectures. nih.govnih.gov Perhalogenated anilines have been studied as bifunctional donors of both hydrogen and halogen bonds, enabling the construction of co-crystals with specific network structures. nih.govacs.org The strength of these halogen bonds can be tuned by changing the halogen atom, and it is also dependent on the electron-withdrawing capacity of the rest of the molecule. nih.gov In this compound, the bromo and chloro substituents can participate in halogen bonding, guiding the formation of ordered solid-state structures, which is essential for materials with specific electronic or photonic properties.

The combination of electron-withdrawing halogens and the electron-donating methoxy and amino groups in this compound creates a molecule with a distinct electronic profile. This can influence the optical properties of materials derived from it. For example, substituted benzylidene aniline derivatives, such as 4-bromo-4'-chloro benzylidene aniline, have been synthesized and investigated for their third-order nonlinear optical (NLO) properties, which are crucial for applications in optical switching and data storage. researchgate.net The specific substitution pattern on the aniline ring affects the molecule's hyperpolarizability, a key factor for NLO activity.

Furthermore, polymers derived from substituted anilines (polyanilines) are known for their electrical conductivity and are used in applications like sensors. rsc.org The substituents on the aniline monomer affect the morphology, solubility, and electrical properties of the resulting polymer. rsc.org The unique electronic nature of this compound makes it a potential candidate for creating new polymeric materials with specific conductivities or sensing capabilities toward analytes like moisture or ammonia. rsc.org

Utility of Aniline Derivatives in Dye and Pigment Synthesis

Aniline and its derivatives are foundational to the synthetic dye industry, serving as the starting point for a vast array of colorants, most notably azo dyes. wikipedia.orgbloomtechz.com Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings and are prized for their brilliant colors, cost-effective synthesis, and versatility. unb.cajchemrev.com

The synthesis of an azo dye is typically a two-step process. unb.cajchemrev.com

Diazotization : A primary aromatic amine, the "diazo component," is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. bloomtechz.comjchemrev.comnih.gov These salts are generally unstable and are used immediately in the next step. nih.gov

Azo Coupling : The highly reactive diazonium salt acts as an electrophile and is reacted with a second aromatic molecule that is rich in electrons, known as the "coupling component." nih.gov Common coupling components include phenols, other aromatic amines, or compounds with active methylene groups. jchemrev.com This electrophilic aromatic substitution reaction forms the stable azo compound. nih.gov

The specific color and properties (like lightfastness and fiber affinity) of the resulting azo dye are determined by the chemical structures of both the diazo and coupling components. bloomtechz.com Substituents on the aniline ring play a critical role in tuning the electronic properties of the molecule and, consequently, the absorption spectrum of the dye. bloomtechz.com Electron-withdrawing groups and electron-donating groups can cause bathochromic (deepening of color, shift to longer wavelengths) or hypsochromic (lightening of color, shift to shorter wavelengths) shifts. bloomtechz.com

This compound serves as a potential diazo component. Its structure features:

Two electron-withdrawing halogen atoms (Br and Cl) : These groups can influence the color and stability of the dye. researchgate.net

An electron-donating methoxy group (-OCH₃) : This group can also modify the color properties. researchgate.net

An amino group (-NH₂) : This is the functional group that undergoes diazotization.

By diazotizing this compound and coupling it with various aromatic compounds, a range of dyes with unique colors and properties can be synthesized. The presence of halogens can also improve the dye's fastness properties on certain fibers. bloomtechz.com The interplay of the electron-withdrawing and electron-donating groups on the aniline ring provides a tool for the fine-tuning of the final dye's characteristics. researchgate.net

Beyond azo dyes, aniline derivatives are also used in the synthesis of other classes of pigments. For example, Aniline Black is a pigment produced through the oxidation of an aniline salt. google.com

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC NameThis compound nih.gov
Molecular FormulaC₇H₇BrClNO nih.gov
Molecular Weight236.49 g/mol nih.gov
CAS Number940948-33-4 nih.gov
Boiling Point325.9±37.0 °C (Predicted) chemicalbook.com
pKa2.46±0.10 (Predicted) chemicalbook.com
XLogP32.5 nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-4-chloro-5-methoxyaniline, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential halogenation and methoxylation of an aniline precursor. A common approach includes:

Nitration : Introduce a nitro group to the aromatic ring under acidic conditions (e.g., HNO₃/H₂SO₄ at 0°C) .

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C in ethanol) converts the nitro group to an amine .

Halogenation : Sequential bromination and chlorination using agents like NBS (N-bromosuccinimide) or Cl₂ gas under controlled conditions.

  • Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity, verified by HPLC/GC .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW = 250.5 g/mol) via ESI-MS or EI-MS, with characteristic isotopic patterns for Br/Cl .
  • FT-IR : Detect N-H stretches (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from the methoxy group .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer :

  • Temperature : Store at room temperature (RT) in airtight containers to prevent sublimation .
  • Light Sensitivity : Protect from UV light by using amber glass vials .
  • Solubility : Prepare stock solutions in DMSO or ethanol (stable for 6 months at -20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Triangulation : Cross-validate using multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for dynamic behavior) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ADF) .
  • Isotopic Labeling : Synthesize deuterated analogs to clarify overlapping proton signals in crowded spectral regions .

Q. What experimental designs are suitable for evaluating the biological activity of this compound in drug discovery?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Target Identification : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity studies .

Q. What strategies enable efficient derivatization of this compound for materials science applications?

  • Methodological Answer :

  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling (Pd catalysts) to introduce aryl groups at the bromine position .
  • Esterification : React with acyl chlorides (e.g., acetyl chloride) to form amide or ester derivatives for polymer precursors .
  • Electrophilic Substitution : Introduce sulfonic acid groups via H₂SO₄ sulfonation for enhanced solubility in aqueous matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.